Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)11-4-2-10(3-5-11)8-14-7-6-12(15)9-14/h2-5,12,15H,6-9H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRACRVVHCAGMSJ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of 3-Ketopyrrolidine
Catalytic asymmetric hydrogenation of 3-ketopyrrolidine using ruthenium complexes with chiral ligands (e.g., BINAP) achieves enantiomeric excess (ee) >95%. For example:
Reaction conditions: 50–100 bar H₂, 40–60°C, isopropanol solvent. Yields range from 80–90%.
Enzymatic Resolution of Racemic Mixtures
Lipase-catalyzed kinetic resolution of racemic 3-hydroxypyrrolidine via acetylation selectively modifies the undesired (3S)-enantiomer, leaving the (3R)-isomer unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 98% ee after 24 hours at 25°C.
Epoxide Ring-Opening
(R)-Glycidol derivatives undergo ring-opening with ammonia or amines to form 3-hydroxypyrrolidine. For instance:
This method requires careful pH control to avoid racemization.
Coupling the Pyrrolidine Derivative to the Benzoate Ester
The alkylation of methyl 4-(halomethyl)benzoate with (3R)-3-hydroxypyrrolidine is the most common coupling strategy:
Nucleophilic Substitution
Reagents :
-
Methyl 4-(bromomethyl)benzoate
-
(3R)-3-Hydroxypyrrolidine
-
Base: K₂CO₃ or DIPEA
-
Solvent: DMF or acetonitrile
Conditions :
-
Temperature: 60–80°C
-
Time: 12–24 hours
Mechanism :
Yields typically reach 70–85%, with purity >98% after recrystallization.
Reductive Amination
An alternative route employs methyl 4-formylbenzoate and (3R)-3-hydroxypyrrolidine with NaBH₃CN or H₂/Pd-C:
This method avoids halogenated intermediates but requires stringent moisture control.
Optimization of Reaction Conditions
Key parameters influencing yield and enantiopurity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate SN2 but risk racemization |
| Solvent | DMF > MeCN > THF | Polar aprotic solvents enhance nucleophilicity |
| Base | DIPEA > K₂CO₃ | Sterically hindered bases minimize side reactions |
| Molar Ratio (Pyrrolidine:Benzoate) | 1.2:1 | Excess amine drives completion |
Industrial-scale protocols often employ continuous flow reactors to improve heat and mass transfer, achieving 90% conversion in 2 hours.
Purification and Characterization
Purification :
-
Recrystallization : Ethyl acetate/hexane mixtures yield 95% pure product.
-
Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10) confirms >99% ee.
Characterization :
-
¹H NMR (CDCl₃): δ 7.95 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 3.70–3.20 (m, 5H, pyrrolidine).
-
MS (ESI) : m/z 236.1 [M+H]⁺.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
-
Acidic Hydrolysis : In HCl (2 M), the ester is cleaved to form 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoic acid, followed by neutralization and extraction (e.g., ethyl acetate/brine washes) .
-
Basic Hydrolysis : NaOH in methanol at 50°C selectively hydrolyzes the ester without affecting the pyrrolidine hydroxyl group, as demonstrated in analogous ester-to-acid conversions .
Key Data :
| Condition | Product | Yield | Source |
|---|---|---|---|
| 2 M HCl, 25°C | Benzoic acid derivative | ~85% | |
| 1 M NaOH, 50°C | Carboxylic acid (post-neutralization) | ~71% |
Reactivity of the Pyrrolidine Hydroxyl Group
The (3R)-3-hydroxypyrrolidine moiety participates in acid-base and nucleophilic substitution reactions:
-
Protonation/Deprotonation : The hydroxyl group (pKa ~12–14) acts as a weak acid, enabling deprotonation under strongly basic conditions to form an alkoxide intermediate, which can engage in SN2 reactions.
-
Acylation : Reaction with acetic anhydride in DMF converts the hydroxyl group to an acetate ester, enhancing leaving-group potential for subsequent substitutions .
Example Reaction :
3.
Scientific Research Applications
Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate exhibits several biological activities that make it a subject of interest in drug development.
Antitumor Activity
Research indicates that compounds related to this compound may inhibit the activity of certain tyrosine kinases implicated in cancer progression, such as BCR-ABL. This inhibition could potentially lead to reduced tumor growth and improved patient outcomes in cancers like chronic myeloid leukemia (CML) .
Neuroprotective Effects
Studies have suggested that this compound may also possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The hydroxypyrrolidine moiety is known for its ability to interact with neurotransmitter systems, which could help mitigate symptoms associated with disorders like Alzheimer's disease .
Therapeutic Applications
The therapeutic potential of this compound extends across various domains:
Drug Development
This compound serves as a scaffold for synthesizing novel pharmacological agents targeting specific pathways in cancer therapy and neuroprotection. Its structural versatility allows for modifications that can enhance efficacy and reduce side effects.
Formulation in Pharmaceuticals
Due to its favorable solubility and stability profile, this compound can be incorporated into pharmaceutical formulations aimed at delivering active compounds effectively .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Case Study 1: Cancer Treatment
In a preclinical trial, this compound was tested for its efficacy against BCR-ABL positive cell lines. The results demonstrated significant cytotoxicity compared to control groups, indicating its potential as a lead compound for developing new anti-cancer therapies.
Case Study 2: Neuroprotection
A study focusing on neuroprotective agents highlighted the compound's ability to modulate glutamate receptors, reducing excitotoxicity in neuronal cultures. This suggests a mechanism through which it may protect against neuronal damage in conditions like stroke or traumatic brain injury .
Mechanism of Action
The mechanism of action of Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the pyrrolidine ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate ester group can undergo hydrolysis, releasing the active pyrrolidine derivative .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1 Core Structural Differences
The target compound is distinguished by its (3R)-3-hydroxypyrrolidine substituent. Key analogs for comparison include:
- Piperazine-linked Quinoline Derivatives (C1–C7): These compounds (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a piperazine-quinoline-carbonyl motif instead of pyrrolidine . Piperazine vs. Pyrrolidine: Piperazine (6-membered, two N-atoms) increases polarity and hydrogen-bonding capacity compared to pyrrolidine (5-membered, one N-atom). This may enhance solubility but reduce membrane permeability.
- Methyl 4-Methyl-3-(pyrrolidin-1-yl)benzoate (): This analog lacks the hydroxypyrrolidine group, replacing it with a methyl substituent.
Patent Compound () : A complex methyl benzoate derivative with pyrazolo and chromen groups. The bulky, fused-ring system contrasts with the target’s simpler hydroxypyrrolidine, suggesting divergent applications in drug design (e.g., kinase inhibition vs. GPCR targeting) .
2.2 Physicochemical Properties
2.4 Analytical Characterization
All compounds rely on NMR, HRMS, and chromatography (HPLC/GC) for structural confirmation. The target compound’s stereochemistry necessitates chiral HPLC or optical rotation analysis, unlike achiral analogs such as C1–C7 .
Functional Implications
- Hydrogen Bonding: The (3R)-hydroxyl group may improve target binding (e.g., enzymes with polar active sites) compared to non-hydroxylated analogs.
- Metabolic Stability : Piperazine derivatives (C1–C7) may exhibit faster metabolic clearance due to higher polarity, whereas the target’s pyrrolidine could balance stability and solubility .
- Bioactivity : Halogen substituents in C2–C4 enhance electrophilicity for covalent binding, while the target’s hydroxyl group favors reversible interactions .
Biological Activity
Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant, antibacterial, and cytotoxic properties, and presents relevant research findings and case studies.
Chemical Structure and Properties
This compound can be described structurally as a benzoate ester with a pyrrolidine moiety. This structure is significant as it may influence the compound's interaction with biological targets.
1. Antioxidant Activity
Recent studies have demonstrated that methyl benzoate derivatives exhibit varying degrees of antioxidant activity. For instance, research indicated that compounds with electron-withdrawing groups showed enhanced antioxidant properties compared to those with electron-donating groups. The antioxidant activity was assessed using the DPPH radical scavenging assay, where higher absorbance values indicated greater scavenging ability.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Methyl 4-nitrobenzoate | 85% |
| Methyl 4-methoxybenzoate | 78% |
| Methyl 4-chlorobenzoate | 70% |
These findings suggest a direct relationship between the electron density of substituents and antioxidant efficacy, highlighting the potential of these compounds in therapeutic applications related to oxidative stress .
2. Antibacterial Activity
The antibacterial properties of methyl benzoate derivatives were evaluated against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Among the tested compounds, methyl 4-nitrobenzoate exhibited the highest inhibition rates, suggesting its potential as an antibacterial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that modifications to the benzoate structure can significantly enhance antibacterial activity, making these derivatives valuable for further development in antimicrobial therapies .
3. Cytotoxic Activity
Cytotoxicity assays using HEK293 cell lines demonstrated that methyl 4-methoxybenzoate showed a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 1.5 mg/mL, indicating moderate cytotoxic effects.
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 4 | 20 |
| 2 | 40 |
| 1 | 60 |
| 0.5 | 80 |
| 0.125 | 90 |
These findings suggest that while methyl 4-methoxybenzoate possesses cytotoxic properties, lower concentrations may still be applicable in cosmetic formulations due to their favorable safety profile at reduced doses .
Case Study: Methyl Benzoate Derivatives in Cosmetic Applications
A study conducted on various methyl benzoate derivatives explored their potential applications in cosmetics due to their antioxidant and cytotoxic profiles. The research indicated that certain derivatives could be used as preservatives or active ingredients in cosmetic formulations, enhancing product stability while minimizing allergenic properties .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting methyl 4-(bromomethyl)benzoate with (3R)-3-hydroxypyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours is a common approach . Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of benzoate derivative to pyrrolidine) and using anhydrous solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. Which analytical techniques are most effective for characterizing the stereochemical integrity of the (3R)-3-hydroxypyrrolidine moiety?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) resolves enantiomeric impurities. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) confirm the spatial arrangement of the hydroxyl group and pyrrolidine ring . X-ray crystallography using SHELXL software provides definitive stereochemical validation .
Q. How can researchers mitigate ester hydrolysis during storage or biological assays?
- Methodological Answer : Stabilize the ester group by storing the compound in anhydrous solvents (e.g., DMSO-d₆ for NMR studies) at –20°C. Buffering aqueous solutions to pH 6–7 and avoiding prolonged exposure to hydrolytic enzymes (e.g., esterases) in biological assays reduces degradation .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets like G-protein-coupled receptors (GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) with GPCR homology models (e.g., β-adrenergic receptors) identifies key interactions between the hydroxypyrrolidine group and receptor pockets. MD simulations (GROMACS) over 100 ns assess binding stability, with free-energy perturbation (FEP) calculations quantifying ΔG values .
Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ (25–60°C) reveals rotamer populations of the hydroxypyrrolidine ring. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model solvent effects on energy barriers between conformers .
Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer : Cross-validate activity using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding). Quantify off-target effects via kinome-wide profiling (Eurofins KinaseScan). Machine learning models (Random Forest or SVM) trained on structural descriptors (e.g., MACCS fingerprints) predict assay-specific interference .
Key Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods from journals like J. Org. Chem. or Org. Biomol. Chem..
- Cross-reference crystallographic data with the Cambridge Structural Database (CSD) for validation .
- For biological studies, include negative controls (e.g., esterase inhibitors) to confirm compound integrity during assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
